molecular formula C20H18N2O6 B5158534 allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate

allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate

Cat. No. B5158534
M. Wt: 382.4 g/mol
InChI Key: CXGCAWIEEXCOKY-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MANA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate is not fully understood. However, it has been suggested that MANA inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that MANA may interfere with the synthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, MANA has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, MANA has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases. One limitation is that the mechanism of action of MANA is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many future directions for the study of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to investigate its anti-inflammatory and anti-microbial properties and its potential use in the treatment of various diseases. Additionally, future studies can focus on optimizing the synthesis method of MANA and understanding its mechanism of action.

Synthesis Methods

Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate can be synthesized using different methods. One of the methods involves the reaction of 2-methoxybenzoyl chloride with allylamine to form N-allyl-2-methoxybenzamide. This intermediate is then reacted with 4-nitrophenylacrylic acid to form the final product, allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate. Another method involves the reaction of 4-nitrophenylacrylic acid with allylamine to form N-allyl-4-nitrophenylalanine. This intermediate is then reacted with 2-methoxybenzoyl chloride to form the final product.

Scientific Research Applications

Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MANA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, MANA has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-3-12-28-20(24)17(13-14-8-10-15(11-9-14)22(25)26)21-19(23)16-6-4-5-7-18(16)27-2/h3-11,13H,1,12H2,2H3,(H,21,23)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGCAWIEEXCOKY-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

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